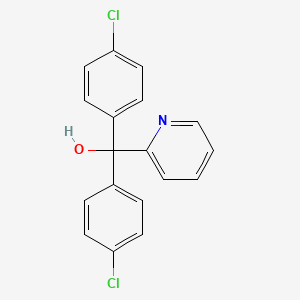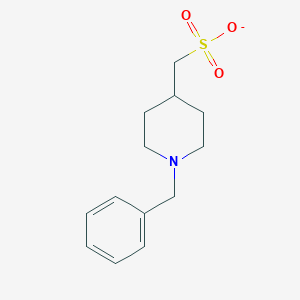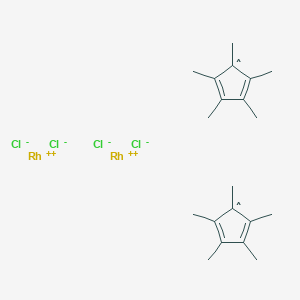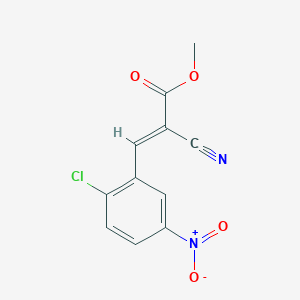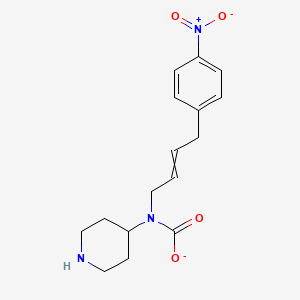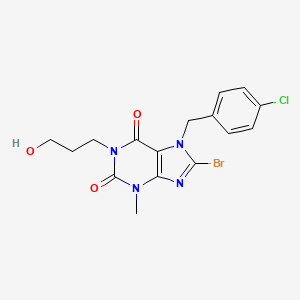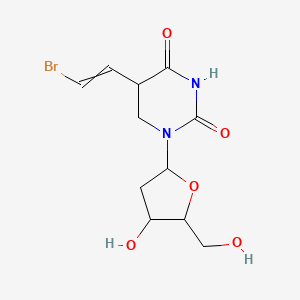![molecular formula C23H29NO3 B14798429 (R)-2-Benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid](/img/structure/B14798429.png)
(R)-2-Benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alvimopan Metabolite is an active compound derived from the drug Alvimopan, which is a peripherally acting μ-opioid receptor antagonist. Alvimopan is primarily used to accelerate the recovery of gastrointestinal function following bowel resection surgeries. The metabolite is formed through the hydrolysis of Alvimopan by intestinal flora .
Preparation Methods
Synthetic Routes and Reaction Conditions
The exact synthetic route for Alvimopan Metabolite is not extensively detailed in the literature, but it is known that the metabolite is produced through the hydrolysis of Alvimopan by gut microflora .
Industrial Production Methods
Industrial production of Alvimopan involves standard pharmaceutical manufacturing processes, including chemical synthesis, purification, and formulation. The production of its metabolite occurs naturally in the gastrointestinal tract and is not typically produced industrially .
Chemical Reactions Analysis
Types of Reactions
Alvimopan Metabolite undergoes various chemical reactions, including:
Hydrolysis: The primary reaction leading to the formation of the metabolite from Alvimopan.
Oxidation and Reduction: These reactions may occur under specific conditions but are not the primary pathways for the metabolite.
Common Reagents and Conditions
The hydrolysis of Alvimopan to its metabolite is facilitated by gut microflora, which acts as a natural catalyst.
Major Products Formed
The major product formed from the hydrolysis of Alvimopan is the Alvimopan Metabolite itself. Further reactions may lead to minor metabolites, but these are not the primary focus .
Scientific Research Applications
Alvimopan Metabolite has several scientific research applications, including:
Chemistry: Studying the hydrolysis process and the role of gut microflora in drug metabolism.
Biology: Understanding the interaction of the metabolite with μ-opioid receptors in the gastrointestinal tract.
Medicine: Investigating the efficacy of Alvimopan and its metabolite in accelerating gastrointestinal recovery post-surgery.
Industry: Developing better formulations and delivery methods for Alvimopan to enhance its therapeutic effects .
Mechanism of Action
Alvimopan Metabolite exerts its effects by competitively binding to μ-opioid receptors in the gastrointestinal tract. This binding prevents the activation of these receptors by endogenous or exogenous opioids, thereby reducing gastrointestinal motility and secretion. The metabolite’s selectivity for peripheral receptors is due to its pharmacokinetics, which limit its ability to cross the blood-brain barrier .
Comparison with Similar Compounds
Similar Compounds
Methylnaltrexone: Another peripherally acting μ-opioid receptor antagonist used to treat opioid-induced constipation.
Naloxegol: A similar compound used for the same purpose as Methylnaltrexone.
Naldemedine: Another opioid receptor antagonist with similar applications .
Uniqueness
Alvimopan Metabolite is unique in its specific formation through gut microflora-mediated hydrolysis and its high selectivity for peripheral μ-opioid receptors. This selectivity minimizes central nervous system side effects, making it particularly useful for postoperative ileus .
Properties
Molecular Formula |
C23H29NO3 |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid |
InChI |
InChI=1S/C23H29NO3/c1-17-15-24(12-11-23(17,2)20-9-6-10-21(25)14-20)16-19(22(26)27)13-18-7-4-3-5-8-18/h3-10,14,17,19,25H,11-13,15-16H2,1-2H3,(H,26,27)/t17?,19?,23-/m1/s1 |
InChI Key |
KSBSLJKYJXTATP-MCSCQSGASA-N |
Isomeric SMILES |
CC1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-3-methyl-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B14798362.png)
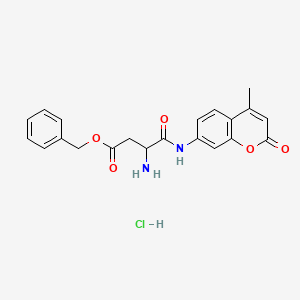
![7-[5-Hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14798366.png)
![2-amino-N-cyclopropyl-N-[(2,3-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14798368.png)
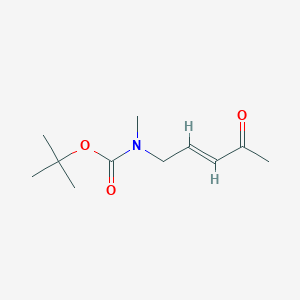
![6-Chloro-4-methyl-1,2-dihydropyrrolo[3,2-b]pyridine](/img/structure/B14798387.png)
